[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester
Overview
Description
4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester, also known as 4-CPCA-TBE, is a chemical compound that has been studied for its potential applications in a variety of scientific fields. The compound has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Hydrophilic Aliphatic Polyesters
The design, synthesis, and ring-opening polymerization of functional cyclic esters, including those with tert-butyl ester groups, are crucial in developing hydrophilic aliphatic polyesters. These materials have wide applications in biodegradable polymers, drug delivery systems, and tissue engineering scaffolds. The study demonstrates the synthesis of cyclic esters containing protected functional groups through the Baeyer−Villiger oxidation and explores the polymerization capabilities of these esters (Trollsås et al., 2000).
Asymmetric Mannich Reaction
The synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate through asymmetric Mannich reactions showcases the application of tert-butyl esters in synthesizing chiral amino carbonyl compounds. This process is significant for creating compounds with potential therapeutic applications, highlighting the importance of tert-butyl esters in medicinal chemistry (Yang, Pan, & List, 2009).
Spirocyclic Indoline Lactone Synthesis
The base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate leading to spirocyclic indoline lactones illustrates the role of tert-butyl esters in synthesizing complex organic molecules. Such compounds have potential applications in pharmaceuticals and materials science (Hodges, Wang, & Riley, 2004).
Synthesis of Mesomorphic Terphenyl Derivatives
The influence of functional fragments, including tert-butyl esters, on the mesomorphic properties of terphenyl derivatives is explored in the synthesis of new liquid crystal materials. These studies contribute to the development of advanced materials for display technologies and optical applications (Bezborodov et al., 2021).
properties
IUPAC Name |
tert-butyl N-[4-(4-chlorophenyl)cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-15-10-6-13(7-11-15)12-4-8-14(18)9-5-12/h4-5,8-9,13,15H,6-7,10-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWACZJQTWOCLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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